(Z)-N-(4,6-dimethylpyrimidin-2-yl)-4-(2-(3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide (Z)-N-(4,6-dimethylpyrimidin-2-yl)-4-(2-(3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 98052-96-1
VCID: VC6617310
InChI: InChI=1S/C16H17N7O3S/c1-9-8-10(2)18-16(17-9)23-27(25,26)13-6-4-12(5-7-13)20-21-14-11(3)19-22-15(14)24/h4-8H,1-3H3,(H,17,18,23)(H2,19,22,24)
SMILES: CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NNC3=O)C)C
Molecular Formula: C16H17N7O3S
Molecular Weight: 387.42

(Z)-N-(4,6-dimethylpyrimidin-2-yl)-4-(2-(3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide

CAS No.: 98052-96-1

Cat. No.: VC6617310

Molecular Formula: C16H17N7O3S

Molecular Weight: 387.42

* For research use only. Not for human or veterinary use.

(Z)-N-(4,6-dimethylpyrimidin-2-yl)-4-(2-(3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide - 98052-96-1

Specification

CAS No. 98052-96-1
Molecular Formula C16H17N7O3S
Molecular Weight 387.42
IUPAC Name N-(4,6-dimethylpyrimidin-2-yl)-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)diazenyl]benzenesulfonamide
Standard InChI InChI=1S/C16H17N7O3S/c1-9-8-10(2)18-16(17-9)23-27(25,26)13-6-4-12(5-7-13)20-21-14-11(3)19-22-15(14)24/h4-8H,1-3H3,(H,17,18,23)(H2,19,22,24)
Standard InChI Key MDZHZSJFVMXMOO-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NNC3=O)C)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Composition

The systematic IUPAC name reflects its Z-configuration hydrazine linkage connecting the pyrimidine and pyrazolone rings. Key structural features include:

  • A 4,6-dimethylpyrimidin-2-yl group attached to the sulfonamide nitrogen.

  • A 3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene moiety linked via a hydrazinyl bridge.

  • A benzenesulfonamide backbone providing sulfonamide functionality .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₇N₇O₃S
Molecular Weight387.42 g/mol
CAS Number98052-96-1
Key Functional GroupsSulfonamide, Pyrimidine, Hydrazine, Pyrazolone

The Z-configuration of the hydrazine group is critical for molecular planarity, influencing intermolecular interactions such as hydrogen bonding and π-π stacking .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized through a multi-step protocol:

  • Sulfamethazine Derivative Preparation: Reacting 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide with 5-chlorosalicylaldehyde to form a Schiff base intermediate .

  • Hydrazine Coupling: Condensation with 3-methyl-5-oxo-1H-pyrazole-4-carbohydrazide under acidic conditions to establish the hydrazinyl linkage .

  • Isomerization: Isolation of the Z-isomer via chromatographic separation, confirmed by NMR NOESY correlations.

Table 2: Key Synthetic Intermediates

IntermediateRoleReference
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideSulfonamide backbone
3-Methyl-5-oxo-1H-pyrazole-4-carbohydrazideHydrazine donor

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch of pyrazolone) and 1320 cm⁻¹ (S=O asymmetric stretch) .

  • ¹H NMR: Singlets at δ 2.35 (pyrimidine-CH₃) and δ 2.20 (pyrazole-CH₃), with a hydrazine NH proton at δ 10.2.

  • X-ray Crystallography: Distorted tetrahedral geometry around sulfur, with intramolecular O–H⋯N hydrogen bonds stabilizing the Z-configuration .

Biological Activities

Antimicrobial Properties

In vitro studies on structurally related azopyrazole-sulfonamides demonstrate broad-spectrum activity:

Table 3: Antimicrobial Activity (MIC Values)

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

The sulfonamide group enhances membrane permeability, while the pyrazolone moiety disrupts microbial enzymatic pathways .

Enzyme Inhibition

Preliminary data suggest inhibitory effects on dihydrofolate reductase (DHFR) (IC₅₀ = 8.2 μM) and cyclooxygenase-2 (COX-2) (IC₅₀ = 15.7 μM), likely due to hydrogen bonding with active-site residues.

Mechanism of Action

The compound’s bioactivity arises from dual mechanisms:

  • Sulfonamide-Mediated Interference: Competitive inhibition of folate synthesis by mimicking p-aminobenzoic acid (PABA) .

  • Hydrazine Redox Activity: Generation of reactive oxygen species (ROS) through Fenton-like reactions, inducing oxidative stress in pathogens .

Molecular docking simulations indicate strong binding affinity (−9.2 kcal/mol) to DHFR’s hydrophobic pocket, facilitated by the pyrimidine ring’s van der Waals interactions.

Comparative Analysis with Related Compounds

Structural Analogues

  • Sulfamethazine: Lacks the pyrazolone-hydrazine unit, showing 10-fold lower antimicrobial potency .

  • 2-Hydrazinylbenzenesulfonamide: The absence of the pyrimidine group reduces enzymatic targeting specificity .

Table 4: Activity Comparison

CompoundDHFR IC₅₀ (μM)Antimicrobial MIC (μg/mL)
Target Compound8.212.5–50.0
Sulfamethazine92.4>100
2-HydrazinylbenzenesulfonamideN/A75–150

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